![molecular formula C6H12O6 B1445955 D-[6-13C]Galactose CAS No. 478518-62-6](/img/structure/B1445955.png)
D-[6-13C]Galactose
Overview
Description
D-Galactose is a simple monosaccharide that serves as an energy source and as an essential component of glycolipids and glycoproteins . It contributes to energy metabolism via its conversion to glucose by the enzymes that constitute the Leloir pathway .
Synthesis Analysis
A study describes an efficient synthesis of L-galactose that is a mirror image of D-galactose . This synthesis is part of the preparation for racemic protein crystallography, an emerging methodology to obtain high-resolution protein structures .
Molecular Structure Analysis
The molecular structure of D-Galactose is C6H12O6 . It is a C4 epimer of glucose . The structure of D-Galactose can be analyzed using various spectroscopic methods, including NMR spectroscopy, which is a powerful tool in structural analysis of glucans .
Chemical Reactions Analysis
D-Galactose can be used in various chemical reactions. For instance, it can be used in the preparation of both a mirror image of protein and a mirror image of glycan for racemic protein crystallography . Moreover, D-Galactose can be used in a stable-isotope turnover study to evaluate endogenous galactose .
Physical And Chemical Properties Analysis
D-Galactose has the chemical formula C6H12O6 . It is easily soluble in water and slightly soluble in ethanol and glycerol .
Scientific Research Applications
Drug Delivery Systems
D-[6-13C]Galactose: is utilized in drug delivery systems due to its ability to function as a ligand that selectively targets cells expressing galactose receptors . This targeting is particularly useful for delivering drugs to hepatocytes, macrophages, and certain cancer cells. By attaching galactose to drugs or drug-loaded nanoparticles, the cellular uptake is enhanced, improving the efficacy of the drug delivery to the intended target cells .
Diagnostics
In diagnostics, D-[6-13C]Galactose plays a crucial role in liver function tests, such as the galactose elimination capacity test . This test is used to evaluate liver function and assess liver diseases, as well as to determine hepatic functional reserve. The compound’s interactions with specific cell receptors make it a valuable diagnostic tool .
Theranostics
Theranostics combines therapeutic and diagnostic applications, and D-[6-13C]Galactose is at the forefront of this field . Galactose-based theranostic agents are designed to deliver drugs while simultaneously performing diagnostic functions, thereby streamlining the treatment and monitoring process .
Biofuel Production
D-[6-13C]Galactose: is a promising raw material for biofuel production. Through microbial fermentation, galactose-rich biomass can be converted into biofuels . This application is particularly relevant given the increasing demand for sustainable and renewable energy sources .
Low-Calorie Sweetener Production
The enzyme-catalyzed conversion of D-[6-13C]Galactose to D-tagatose offers a low-calorie alternative to sugar . D-tagatose is a promising sweetener that can cater to the growing market for healthier sugar substitutes .
Biotechnological Research
In biotechnological research, D-[6-13C]Galactose is used to study and manipulate metabolic pathways. It serves as a tracer in metabolic flux analysis, helping researchers understand the flow of carbon through metabolic networks. This is crucial for optimizing metabolic engineering strategies and improving the production of valuable compounds .
Future Directions
D-Galactose has been used to generate a model of accelerated aging and its possible underlying mechanisms involved in different tissues/organs . It is also useful as a raw material for biomass fuel production or low-calorie sweetener production . The use of D-Galactose in these areas is attracting increased attention, indicating potential future directions for research and application .
properties
IUPAC Name |
(3R,4S,5R,6R)-6-(hydroxy(113C)methyl)oxane-2,3,4,5-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-GHGSTUHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-[6-13C]Galactose |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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